molecular formula C19H18N2O4 B7738851 PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE

PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE

Cat. No.: B7738851
M. Wt: 338.4 g/mol
InChI Key: XGSMROLEAXIJMG-UHFFFAOYSA-N
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Description

PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE is a synthetic benzoate ester derivative featuring a propyl ester group and an amino-linked 1,3-dioxoisoindole moiety. The compound’s structure combines a hydrophobic aromatic core with a polar heterocyclic substituent, making it a candidate for applications in medicinal chemistry, particularly in drug design targeting enzymes or receptors influenced by π-π stacking or hydrogen bonding. The 1,3-dioxoisoindole group is structurally analogous to phthalimide, a scaffold known for its bioactivity in anti-inflammatory and immunomodulatory agents .

Properties

IUPAC Name

propyl 4-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4/c1-2-11-25-19(24)13-7-9-14(10-8-13)20-12-21-17(22)15-5-3-4-6-16(15)18(21)23/h3-10,20H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGSMROLEAXIJMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE typically involves the reaction of 4-aminobenzoic acid with phthalic anhydride to form the isoindoline structure. This intermediate is then reacted with propylamine under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide functional groups in the compound undergo hydrolysis under specific conditions:

Reaction Type Conditions Products Source
Ester Hydrolysis Acidic (HCl/H₂O) or basic (NaOH/H₂O)4-{[(1,3-Dioxoisoindolin-2-yl)methyl]amino}benzoic acid + propanol
Amide Hydrolysis Prolonged heating with concentrated H₂SO₄Phthalic acid derivative + 4-aminobenzoate ester
  • The ester group is more reactive than the amide, with hydrolysis occurring at 80–100°C in aqueous NaOH .

  • Amide cleavage requires stronger acidic conditions (e.g., 6M HCl, reflux) due to resonance stabilization .

Nucleophilic Substitution

The isoindole-1,3-dione moiety acts as an electron-deficient aromatic system, enabling electrophilic substitution:

Reagent Position Product Mechanism Source
Nitration (HNO₃/H₂SO₄) C-5 or C-6Nitro-substituted isoindole derivativeElectrophilic aromatic substitution
Sulfonation (SO₃) C-4Sulfonated isoindole-1,3-dioneFriedel-Crafts-type reaction
  • Nitration occurs regioselectively at the para position relative to the electron-withdrawing dione groups .

Reductive Transformations

The amide bond and isoindole ring participate in reduction reactions:

Reagent Target Site Product Yield Source
LiAlH₄ Amide → aminePropyl 4-{[(1,3-dioxoisoindolin-2-yl)methyl]amine}benzoate60–70%
H₂/Pd-C Isoindole ringPartially saturated isoindoline derivative45–55%
  • LiAlH₄ reduces the amide to a secondary amine without affecting the ester group .

  • Catalytic hydrogenation selectively saturates the isoindole ring’s double bonds .

Condensation and Cycloaddition

The compound participates in cyclocondensation with bifunctional nucleophiles:

Reagent Reaction Type Product Application Source
Hydrazine (NH₂NH₂) Formation of triazoleIsoindole-fused triazole derivativeAnticancer lead compound
Thiosemicarbazide Thiazolidinone synthesisHeterocyclic hybrid with antimicrobial activityPharmaceutical development
  • Hydrazine reacts with the dione carbonyls to form a 1,2,4-triazole ring .

Photochemical Reactivity

The isoindole-1,3-dione core exhibits unique photostability and fluorescence properties:

Condition Observation Implication Source
UV Light (365 nm) Blue fluorescence emission (λ<sub>em</sub> = 450 nm)Potential as a fluorescent probe
Oxidative Photolysis Degradation to phthalic anhydride derivativesLimited stability under prolonged UV exposure

Complexation with Metal Ions

The dione moiety chelates transition metals, forming stable complexes:

Metal Ion Stoichiometry Application Source
Cu(II) 1:1Catalytic oxidation of organic substrates
Zn(II) 2:1Antimicrobial agents
  • Cu(II) complexes enhance the compound’s oxidative catalytic activity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Propyl 4-{[(1,3-Dioxo-2,3-Dihydro-1H-Isoindol-2-Yl)Methyl]Amino}Benzoate exhibit potent anticancer properties. The compound acts as a selective inhibitor of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair mechanisms. Inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy and radiation therapy.

  • Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of isoindole compounds showed significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells .

Neurological Disorders

The isoindole structure is also associated with neuroprotective effects. Research suggests that compounds like this compound may help in the treatment of neurodegenerative diseases by modulating neurotransmitter levels and protecting neuronal cells from apoptosis.

  • Case Study : In a preclinical trial, the compound was shown to improve cognitive function in models of Alzheimer's disease by reducing amyloid-beta plaque formation .

Cardiovascular Benefits

Emerging evidence points to the cardiovascular protective effects of isoindole derivatives. These compounds may help regulate blood pressure and improve endothelial function.

  • Case Study : A clinical trial reported that patients taking isoindole-based medications exhibited lower incidences of heart failure and improved vascular health markers .

Mechanism of Action

The mechanism of action of PROPYL 4-{[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Ester Group Variations

  • Isopropyl 4-{[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOYL]AMINO}BENZOATE Ester group: Isopropyl Properties: Branched ester may reduce steric hindrance, enhancing crystallinity. The propanoyl linker introduces conformational flexibility absent in the methyl-linked target compound.
  • Ethyl 4-(4-(Pyridazin-3-yl)Phenethylamino)Benzoate (I-6230) Ester group: Ethyl Properties: Shorter chain improves aqueous solubility but limits bioavailability.

Substituent Variations

  • Target Compound :

    • Substituent : 1,3-Dioxoisoindolylmethyl
    • Key features : Planar aromatic system with two electron-withdrawing ketone groups, enabling strong dipole interactions.
  • Ethyl 4-(4-(6-Methylpyridazin-3-yl)Phenethylamino)Benzoate (I-6232) Substituent: 6-Methylpyridazine Key features: Pyridazine’s nitrogen-rich ring facilitates hydrogen bonding but lacks the electron-deficient character of isoindole dione.
  • Ethyl 4-(4-(3-Methylisoxazol-5-yl)Phenethoxy)Benzoate (I-6473)

    • Substituent : 3-Methylisoxazole
    • Key features : Isoxazole’s oxygen-nitrogen heterocycle offers distinct hydrogen-bonding patterns compared to isoindole dione.

Data Table: Comparative Analysis

Compound Name Ester Group Substituent Type Linker Key Properties
Target Compound Propyl 1,3-Dioxoisoindolylmethyl Methyl High lipophilicity, phthalimide-like core
Isopropyl Analog Isopropyl 1,3-Dioxoisoindolylpropanoyl Propanoyl Enhanced flexibility, crystallinity
I-6230 Ethyl Pyridazinylphenethylamino Phenethyl Moderate solubility, H-bond donor capacity
I-6473 Ethyl 3-Methylisoxazolylphenethoxy Phenethoxy Increased metabolic stability

Research Findings

  • Bioactivity : Pyridazine and isoxazole derivatives (e.g., I-6230, I-6473) show affinity for kinase targets due to their nitrogen/oxygen-rich scaffolds, whereas the isoindole dione group in the target compound may favor interactions with hydrophobic enzyme pockets .
  • Metabolism : Ethyl esters (I-6230) are prone to rapid hydrolysis, whereas propyl/isopropyl esters may prolong systemic exposure .
  • Synthetic Accessibility: The methyl linker in the target compound simplifies synthesis compared to the propanoyl-bridged isopropyl analog, which requires additional coupling steps .

Biological Activity

Propyl 4-{[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]amino}benzoate, also known by its CAS number 315670-23-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C18H15NO4
  • Molecular Weight : 309.316 g/mol
  • Structural Characteristics : The compound features a benzoate moiety linked to a dioxo isoindole structure, which is significant for its biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The isoindole structure is known to interact with various enzymes. For example, compounds with similar structures have been shown to inhibit β-secretase, an enzyme involved in Alzheimer's disease pathology .
  • Antimicrobial Activity : Related compounds have demonstrated antimicrobial properties against pathogens such as Staphylococcus aureus and Escherichia coli. The potential for this compound to exhibit similar effects warrants investigation .
  • Antiviral Properties : Some derivatives of isoindole compounds have been linked to antiviral activity through modulation of metabolic pathways that affect viral replication .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Enzyme InhibitionInhibition of β-secretase
AntimicrobialActive against S. aureus and E. coli
AntiviralModulation of viral replication pathways

Case Studies

  • Antimicrobial Efficacy :
    A study evaluated the antimicrobial properties of various isoindole derivatives, including those structurally similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .
  • Neuroprotective Effects :
    Research has suggested that isoindole compounds can protect neuronal cells from oxidative stress and apoptosis. This neuroprotective effect may be relevant for compounds like this compound in the context of neurodegenerative diseases .

Q & A

Q. Methodological Answer :

  • FTIR : Critical for identifying functional groups. For example, dual C=O stretches (phthalimide and ester) appear as distinct peaks near 1700 cm⁻¹ .
  • ¹H-NMR and ¹³C-NMR :
    • Aromatic protons (δ 7.5–8.2 ppm) and methylene bridges (δ 4.5–5.0 ppm) confirm the core structure .
    • Ester carbons (δ 165–170 ppm) and quaternary carbons (δ 120–140 ppm) are resolved in ¹³C-NMR .
  • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass verification (e.g., [M+H]⁺ calculated for C₂₀H₁₈N₂O₅: 366.1216) .

Advanced: How do substituents on the benzoate moiety influence the antioxidant activity of phthalimide derivatives?

Methodological Answer :
Comparative studies using DPPH and FRAP assays reveal:

  • Electron-Withdrawing Groups (e.g., -NO₂) : Increase radical scavenging activity (IC₅₀: 12–15 µM) by stabilizing phenoxyl radicals .
  • Electron-Donating Groups (e.g., -OCH₃) : Enhance metal chelation in FRAP assays (absorbance at 700 nm: 0.8–1.2) .
  • Steric Effects : Bulky substituents reduce activity due to hindered access to radical species .
  • Standardization : Data normalization to BHT or ascorbic acid controls is critical for cross-study comparisons .

Advanced: What methodological challenges arise when analyzing conflicting bioactivity data across studies on similar phthalimide esters?

Methodological Answer :
Discrepancies often stem from:

  • Assay Conditions : Variations in DPPH concentration (50–100 µM) or incubation time (30–60 minutes) alter IC₅₀ values .
  • Purity : Impurities from incomplete recrystallization (e.g., <95% purity by HPLC) may inflate apparent activity .
  • Solvent Effects : DMSO vs. ethanol as stock solvents can influence compound solubility and assay kinetics .
  • Statistical Analysis : Use of triplicate vs. quintuplicate measurements affects error margins .

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